molecular formula C16H14N4O2S B12564759 2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-

2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-

Cat. No.: B12564759
M. Wt: 326.4 g/mol
InChI Key: NFYZERQXOORUAE-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- is a complex organic compound belonging to the imidazole family. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a unique structure with a nitrophenyl group and a phenyl group attached to the imidazole ring, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with 4-methyl-5-phenylimidazole-2-thione under specific conditions . The reaction is usually carried out in the presence of a catalyst such as erbium triflate, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The presence of the nitrophenyl and phenyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

5-methyl-3-(4-nitroanilino)-4-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C16H14N4O2S/c1-11-15(12-5-3-2-4-6-12)19(16(23)17-11)18-13-7-9-14(10-8-13)20(21)22/h2-10,18H,1H3,(H,17,23)

InChI Key

NFYZERQXOORUAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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